N-Depropylpropafenone

Electrophysiology Cardiac Ion Channels Proarrhythmia Risk Assessment

Procure N-Depropylpropafenone (N-DPP) for your critical research. This active metabolite, formed via CYP3A4/CYP1A2, requires a compound-specific reference for accurate modeling due to its distinct, 7-fold lower hERG IC50 (5.78 µM) and non-linear pharmacokinetics compared to propafenone. A high-purity N-DPP standard is essential for reliable LC-MS/MS method validation and PBPK model development, ensuring accurate quantification at low systemic concentrations.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 86383-21-3
Cat. No. B019501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Depropylpropafenone
CAS86383-21-3
Synonyms1-(2-(3-amino-2-hydroxypropoxy)phenyl)-3-phenyl-1-propanone
N-depropylpropafenone
N-desmethylpropafenone
N-despropylpropafenone
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O
InChIInChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2
InChIKeyHIGKMVIPYOFHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Depropylpropafenone (CAS 86383-21-3) Procurement Guide: Active Metabolite of Propafenone for Electrophysiology and Pharmacokinetic Research


N-Depropylpropafenone (N-DPP), CAS 86383-21-3, is the N-dealkylated active metabolite of the Class IC antiarrhythmic agent propafenone, formed primarily via hepatic CYP3A4 and CYP1A2 enzymes [1]. This compound retains pharmacologic activity, acting as a sodium channel blocker to delay myocardial cell depolarization and exhibiting inhibitory effects on cardiac repolarizing potassium currents [2]. As a key analyte in bioanalytical method development and drug metabolism studies, N-DPP is essential for understanding the complex, non-linear pharmacokinetics of propafenone therapy [3].

Why N-Depropylpropafenone Cannot Be Substituted by Propafenone or 5-Hydroxypropafenone in Critical Research Applications


The pharmacologic and pharmacokinetic properties of N-Depropylpropafenone are not interchangeable with its parent drug, propafenone, or the other major active metabolite, 5-hydroxypropafenone. Despite sharing a common class IC antiarrhythmic mechanism, these three compounds exhibit substantial quantitative differences in their electrophysiologic potency, channel interaction kinetics, and in vivo antiarrhythmic efficacy [1]. N-DPP, in particular, demonstrates significantly lower potency across multiple assays, as detailed below, and possesses distinct metabolic pathways (CYP3A4/CYP1A2) that result in a unique disposition profile. Consequently, analytical reference standards and research-grade materials must be compound-specific to ensure accurate method validation, pharmacokinetic modeling, and interpretation of pharmacodynamic effects in experimental systems.

N-Depropylpropafenone Quantitative Differentiation Data: Head-to-Head Comparisons with Propafenone and 5-Hydroxypropafenone


N-Depropylpropafenone Exhibits 7-Fold Lower Potency for Cardiac IKr Potassium Channel Inhibition Compared to Propafenone

In a direct, head-to-head comparison using whole-cell patch-clamp in rabbit ventricular myocytes, N-Depropylpropafenone (N-DPP) demonstrated significantly weaker inhibition of the rapidly activating delayed rectifier potassium current (IKr) compared to both propafenone and 5-hydroxypropafenone [1]. The study reports IC50 values for IKr inhibition, providing a clear quantitative metric for selecting the appropriate reference compound for electrophysiology studies investigating hERG liability or antiarrhythmic mechanisms.

Electrophysiology Cardiac Ion Channels Proarrhythmia Risk Assessment

N-Depropylpropafenone Demonstrates Comparable IKr/Ito Selectivity Profile to Propafenone Despite Lower Absolute Potency

The same study by Cahill et al. also quantified the inhibition of the transient outward potassium current (Ito) by all three compounds, allowing for a direct comparison of selectivity profiles [1]. While N-Depropylpropafenone was less potent, its ratio of IKr to Ito inhibition was comparable to that of propafenone, indicating a preserved pharmacologic profile. This is a key consideration for researchers seeking to isolate and study the metabolite's specific contribution to the overall pharmacodynamics of propafenone.

Electrophysiology Ion Channel Selectivity Cardiac Pharmacology

N-Depropylpropafenone is a Significantly Weaker Antiarrhythmic Agent than Propafenone and 5-Hydroxypropafenone In Vivo

In a comparative in vivo study using a canine model of sustained ventricular tachycardia 24 hours post-infarction, N-Depropylpropafenone (N-DP) failed to suppress arrhythmias at plasma levels comparable to propafenone, while 5-hydroxypropafenone was highly effective [1]. A separate study using an isolated rat heart reperfusion arrhythmia model quantified the relative potency of N-DPP, providing a direct comparison of its antiarrhythmic activity versus the parent drug [2].

Antiarrhythmic Drug Development In Vivo Pharmacology Metabolite Activity

N-Depropylpropafenone and Propafenone Share Similar Sodium Channel Block Kinetics, Distinct from 5-Hydroxypropafenone

A comparative electrophysiology study on guinea pig ventricular muscle fibers revealed that while N-Depropylpropafenone (N-DP-Pf) had a slightly lesser effect on Vmax (maximal rate of depolarization), its kinetics of sodium channel block were identical to those of the parent drug, propafenone [1]. This kinetic similarity is in contrast to 5-hydroxypropafenone, which displayed significantly slower dissociation kinetics from inactivated sodium channels.

Electrophysiology Sodium Channel Pharmacology Class IC Antiarrhythmics

Human Pharmacokinetic Parameters of N-Depropylpropafenone are Distinct from Propafenone and 5-Hydroxypropafenone

A validated UHPLC-MS/MS method was used to simultaneously quantify propafenone and its two major metabolites in human subjects following oral administration, providing key pharmacokinetic (PK) parameters for all three compounds [1]. The data reveal that N-Depropylpropafenone (N-DPF) achieves significantly lower systemic exposure (Cmax and AUC) compared to the parent drug and the 5-hydroxy metabolite. This quantitative PK profile is critical for bioanalytical method development and for interpreting plasma concentration-effect relationships.

Pharmacokinetics Bioanalysis Drug Metabolism

N-Depropylpropafenone Exhibits Non-Linear Pharmacokinetics Distinct from Propafenone

A clinical pharmacokinetic study in healthy subjects confirmed that the active metabolites of propafenone, including N-depropylpropafenone, exhibit non-linear (dose-dependent) kinetics [1]. The dose-corrected area under the serum concentration-time curve (AUC) and the amount excreted in urine were significantly larger after oral dosing compared to intravenous administration, while propafenone serum concentrations were comparable. This indicates that the metabolite's accumulation is influenced by route of administration, a critical finding for researchers using this compound in PK/PD modeling.

Pharmacokinetic Modeling Drug-Drug Interactions Metabolite Kinetics

N-Depropylpropafenone (CAS 86383-21-3) Critical Research and Industrial Application Scenarios


Development and Validation of Bioanalytical Methods for Therapeutic Drug Monitoring of Propafenone

The quantitation of N-Depropylpropafenone alongside propafenone and 5-hydroxypropafenone is essential for therapeutic drug monitoring (TDM) due to the metabolites' significant and variable contribution to the drug's overall antiarrhythmic and proarrhythmic effects [1]. A validated LC-MS/MS method, such as the UHPLC-MS/MS assay described by Andy et al., demonstrates the need for a specific N-DPF reference standard to achieve the required sensitivity (LLOQ of 0.51 ng/mL) and accuracy [2]. Given the metabolite's lower systemic concentrations (~10% of parent drug Cmax), a high-purity analytical standard is indispensable for generating reliable calibration curves and quality control samples.

In Vitro Cardiac Safety Pharmacology and Proarrhythmia Assessment (CiPA/hERG)

Propafenone's known proarrhythmic risk is partly attributed to its metabolites' inhibition of the hERG channel (IKr). The direct comparative data from Cahill et al. shows that N-DPP inhibits IKr with an IC50 of 5.78 µM, a 7-fold lower potency than propafenone [3]. For laboratories conducting cardiac ion channel panels or evaluating drug-induced QT prolongation risk, sourcing the specific N-DPP metabolite is necessary to accurately model the cumulative IKr block from all circulating active species. Using the parent compound alone would overestimate the metabolite's contribution to this specific ion channel effect.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation of Propafenone Therapy

The unpredictable concentration-response relationship of propafenone is linked to the non-linear kinetics of its metabolites. The study by Kroemer et al. provides critical evidence that N-depropylpropafenone exhibits route-dependent, non-linear accumulation, with higher exposure after oral dosing [4]. Researchers developing physiologically-based pharmacokinetic (PBPK) models or population PK models for propafenone require a reference standard of N-DPP to generate in vitro intrinsic clearance data and to validate plasma concentration measurements. Accurate modeling of this metabolite's disposition is key to understanding inter-individual variability in drug response.

Mechanistic Studies of Class IC Antiarrhythmic Drug Action

The distinct kinetic profile of N-DPP on sodium channels—sharing the slow onset/offset kinetics of propafenone, unlike 5-hydroxypropafenone—makes it a valuable tool for dissecting the pharmacologic contributions of different active moieties [5]. Electrophysiology labs investigating use-dependent sodium channel block can utilize N-DPP to compare and contrast its effects with the parent drug and other metabolites, thereby elucidating the structural determinants of channel interaction kinetics. This research-grade material is essential for experiments designed to separate the effects of metabolic N-dealkylation from aromatic hydroxylation on cardiac electrophysiology.

Quote Request

Request a Quote for N-Depropylpropafenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.